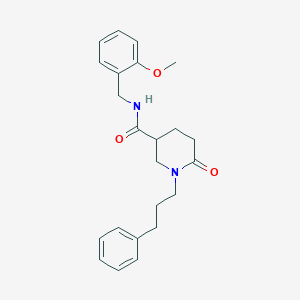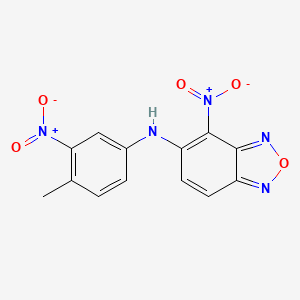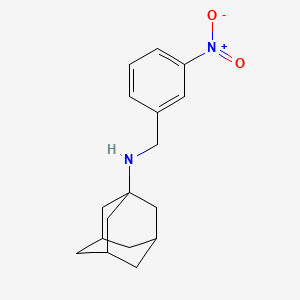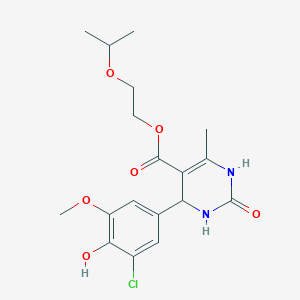
N-(2-methoxybenzyl)-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxybenzyl)-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide, also known as MP-10, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MP-10 is a member of the piperidinecarboxamide family of compounds, which are known to have various biological activities.
Mécanisme D'action
The mechanism of action of N-(2-methoxybenzyl)-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide is not fully understood, but it is thought to involve the modulation of various neurotransmitter systems in the brain. N-(2-methoxybenzyl)-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its neuroprotective and analgesic effects. N-(2-methoxybenzyl)-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide has also been shown to inhibit the activity of various enzymes and receptors in the brain, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
N-(2-methoxybenzyl)-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide has been shown to have various biochemical and physiological effects in animal models. N-(2-methoxybenzyl)-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide has been shown to increase the levels of antioxidant enzymes in the brain, which may contribute to its neuroprotective effects. N-(2-methoxybenzyl)-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide has also been shown to decrease the levels of pro-inflammatory cytokines in the brain, which may contribute to its anti-inflammatory effects. In addition, N-(2-methoxybenzyl)-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide has been shown to have effects on various neurotransmitter systems in the brain, which may contribute to its analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-methoxybenzyl)-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide in lab experiments is its high purity and yield. N-(2-methoxybenzyl)-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide has also been shown to be stable under various conditions, which makes it suitable for long-term storage and use. One limitation of using N-(2-methoxybenzyl)-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide in lab experiments is its high cost, which may limit its use in large-scale experiments. In addition, the mechanism of action of N-(2-methoxybenzyl)-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide is not fully understood, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of N-(2-methoxybenzyl)-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide. One direction is to further elucidate its mechanism of action, which may lead to the development of more effective drugs based on N-(2-methoxybenzyl)-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide. Another direction is to study the effects of N-(2-methoxybenzyl)-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide in various disease models, including neurodegenerative diseases and pain and inflammation models. Finally, the potential use of N-(2-methoxybenzyl)-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide as a drug delivery system should be further explored, as it may have applications in the treatment of various brain disorders.
Méthodes De Synthèse
The synthesis of N-(2-methoxybenzyl)-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide involves the reaction of 2-methoxybenzylamine with 3-phenylpropionyl chloride to form the intermediate, N-(2-methoxybenzyl)-3-phenylpropionamide. This intermediate is then reacted with piperidine-3-carboxylic acid to form N-(2-methoxybenzyl)-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide. The synthesis of N-(2-methoxybenzyl)-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide has been optimized to produce high yields and purity.
Applications De Recherche Scientifique
N-(2-methoxybenzyl)-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide has been studied for its potential applications in various scientific research fields, including neurobiology, pharmacology, and medicinal chemistry. N-(2-methoxybenzyl)-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. N-(2-methoxybenzyl)-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide has also been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation. In addition, N-(2-methoxybenzyl)-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide has been studied for its potential use as a drug delivery system, as it has been shown to be able to cross the blood-brain barrier.
Propriétés
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-6-oxo-1-(3-phenylpropyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-28-21-12-6-5-11-19(21)16-24-23(27)20-13-14-22(26)25(17-20)15-7-10-18-8-3-2-4-9-18/h2-6,8-9,11-12,20H,7,10,13-17H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFFTWVXDGFWRPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2CCC(=O)N(C2)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxybenzyl)-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{1-[1-(cyclopropylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B5062051.png)

![N-[1-(2,5-dimethoxyphenyl)ethyl]-2-nitrobenzamide](/img/structure/B5062060.png)

![1-benzyl-8-(2,3-dihydro-1H-inden-2-yl)-3-(2-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5062083.png)
![1-(3-methoxybenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5062088.png)
![1-(2,5-dimethylphenyl)-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B5062095.png)
![1-(3-phenylpropyl)-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5062101.png)
![N-[5-(1-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]propanamide](/img/structure/B5062107.png)


![4-{[(4-methylphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B5062136.png)

![1-methyl-4-[(5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5062153.png)